N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a thiophene ring, a pyridine ring, and a tert-butylbenzyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene-2-carboxylic acid: This can be achieved through various methods, such as the Vilsmeier-Haack reaction.
Amidation reaction: The thiophene-2-carboxylic acid is then reacted with 4-tert-butylbenzylamine and pyridin-2-ylamine under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)benzamide
- N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)furan-2-carboxamide
Uniqueness
N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with benzene or furan rings. This uniqueness can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C21H22N2OS |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H22N2OS/c1-21(2,3)17-11-9-16(10-12-17)15-23(19-8-4-5-13-22-19)20(24)18-7-6-14-25-18/h4-14H,15H2,1-3H3 |
InChI Key |
NMCIWNQBHUDWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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